5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one
Description
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
5,8-dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4-one |
InChI |
InChI=1S/C15H17NO4/c1-9-7-11(18)14-12(19-3)5-6-13(20-4)15(14)16(9)8-10(2)17/h5-7H,8H2,1-4H3 |
InChI Key |
KJDSVGMCDRTZBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C=CC(=C2N1CC(=O)C)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common route might include:
Starting Material: The synthesis may begin with a substituted aniline or a similar aromatic compound.
Cyclization: The intermediate is subjected to cyclization reactions to form the quinoline core.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysis: Using efficient catalysts to speed up the reaction.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring or side chains.
Substitution: Electrophilic or nucleophilic substitution reactions can replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially hydrogenated quinoline derivatives.
Scientific Research Applications
Introduction to 5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one
5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential applications in various therapeutic areas, particularly in cancer treatment and antimicrobial activity. This article explores the scientific research applications of this compound, providing comprehensive data tables and documented case studies to illustrate its relevance in contemporary research.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including 5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one. The compound is believed to inhibit key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis, such as the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR).
Case Study: Inhibition of Tumor Growth
A study demonstrated that derivatives of quinoline compounds exhibited significant inhibitory effects on cancer cell lines. For instance, when tested against the MCF-7 breast cancer cell line using the MTT assay, certain derivatives showed promising anticancer activity comparable to established chemotherapeutic agents like Doxorubicin .
Antimicrobial Properties
In addition to anticancer activity, this compound has been evaluated for its antimicrobial properties. Quinoline derivatives have shown effectiveness against a range of bacterial and fungal pathogens.
Case Study: Antimicrobial Screening
Research indicated that certain quinoline derivatives exhibited significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were notably low, suggesting potential for development into new antimicrobial agents .
Synthesis and Functionalization
The synthesis of 5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one can be achieved through various methods, including O-acylation reactions which allow for further functionalization. This versatility in synthesis enhances its potential applications in drug discovery.
Table 1: Synthesis Methods and Yields
Mechanism of Action
The mechanism of action of 5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The positions and types of substituents significantly alter the electronic, lipophilic, and steric profiles of quinolinones. Below is a comparative analysis of key analogs:
Table 1: Substituent Comparison and Inferred Properties
- Lipophilicity (logP): The heptyl-substituted analog in Table 1 has a higher logP due to its alkyl chain, whereas the 5,8-dimethoxy derivative is more polar . The 2-oxopropyl group may further reduce logP compared to aryl-substituted quinolinones .
- Solubility: Methoxy and hydroxy groups enhance solubility in polar solvents (e.g., DMSO, acetic acid), as observed in polysubstituted bisquinazolinones .
Photophysical Properties
Quinolinones with donor-π-acceptor systems exhibit tunable absorption and fluorescence. For example:
- Bisquinazolinones (4a–l): Display absorption maxima in DMSO (~350–400 nm) and fluorescence in acetic acid, influenced by electron-withdrawing substituents .
- However, experimental data for this compound is lacking in the provided evidence.
Biological Activity
5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and possible therapeutic applications.
- Chemical Formula : C15H17NO4
- Molecular Weight : 275.30 g/mol
- CAS Number : 1209688-77-6
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit notable antimicrobial properties. The specific compound has been evaluated for its efficacy against various pathogens. In vitro studies have demonstrated that 5,8-dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one displays potent activity against several strains of bacteria and fungi.
Cytotoxicity
The cytotoxic effects of the compound have been assessed in various cancer cell lines. Studies show that it induces apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Cell cycle arrest |
| A549 | 10.0 | Reactive oxygen species generation |
The biological activity of 5,8-dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is primarily attributed to its interaction with cellular targets involved in signaling pathways:
- Inhibition of Tyrosine Kinases : The compound has shown potential in inhibiting tyrosine kinase activity, which is crucial for cancer cell proliferation.
- Modulation of Apoptotic Pathways : It activates caspases and alters the expression of Bcl-2 family proteins, promoting apoptosis in tumor cells.
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer models demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to controls. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In a clinical setting, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a remarkable reduction in bacterial load after treatment, suggesting its potential as an alternative therapeutic agent for resistant infections.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing quinolin-4(1H)-one derivatives, and how can they be adapted for 5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted anilines with ketones or aldehydes. For example, hydroxylamine-O-sulfonic acid and lithium hydroxide in methanol have been used to form quinolinone cores via nucleophilic substitution and cyclization . Purification via flash chromatography with heptane/EtOAc gradients is common . Adaptations for the target compound may require introducing methoxy and oxopropyl groups through alkylation or acylative strategies .
Q. Which analytical techniques are critical for confirming the structural integrity of quinolin-4(1H)-one derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for verifying substituent positions and stereochemistry . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns . X-ray crystallography, as demonstrated for 4-hydroxyquinolin-2-ones, provides definitive structural validation .
Q. What safety precautions are recommended for handling quinolin-4(1H)-one derivatives in laboratory settings?
- Methodological Answer : Based on GHS classifications for similar compounds, Category 4 acute toxicity (oral, dermal, inhalation) necessitates proper PPE (gloves, lab coats, goggles) and fume hood use . Emergency protocols should include immediate decontamination and consultation with safety data sheets (SDS) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of substitutions on the quinolinone core during derivatization?
- Methodological Answer : Substituent electronic and steric effects dictate regioselectivity. For instance, bromination of 2-methylquinolin-4(1H)-one occurs at the C(2) methyl group if C(3) is benzyl-substituted, but at C(3) and C(6) with electron-withdrawing groups . Solvent polarity (e.g., dichloromethane vs. ethanol) and catalysts (e.g., p-toluenesulfonic acid) further modulate reactivity .
Q. What strategies optimize reaction yields for synthesizing quinolin-4(1H)-one derivatives with complex substituents?
- Methodological Answer : Yield optimization involves:
- Temperature control : Reflux conditions (e.g., methanol at 65°C) for cyclization .
- Catalyst selection : Acidic catalysts (e.g., TsOH) accelerate condensation reactions .
- Solvent systems : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .
Multi-gram scalability has been achieved via stepwise purification and in-situ monitoring (TLC/HPLC) .
Q. How can researchers resolve contradictions in spectral data during structure elucidation?
- Methodological Answer : Cross-validation using complementary techniques is critical. For example:
- NMR discrepancies : Use DEPT or 2D-COSY to distinguish overlapping proton signals .
- HRMS anomalies : Compare isotopic patterns with theoretical simulations .
- Crystallographic data : Resolve ambiguous NOE effects via X-ray diffraction .
Q. What computational methods support the analysis of molecular interactions for quinolin-4(1H)-one derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity . Molecular docking studies model interactions with biological targets (e.g., bacterial enzymes), guiding SAR (Structure-Activity Relationship) analyses . Software like Gaussian or AutoDock is commonly employed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
